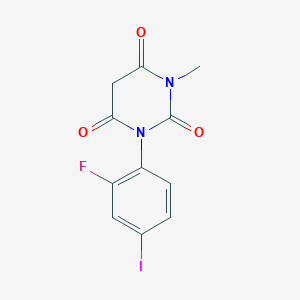
1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione
Übersicht
Beschreibung
1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione, or FIPM, is an organic compound with a molecular formula of C7H4FINO2. It is a crystalline solid with a melting point of 159-161 °C. FIPM is an important intermediate in the synthesis of pharmaceuticals and other organic compounds, and has been studied extensively over the past few decades.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
This compound and its analogs have been explored for their chemical reactivity and synthesis methodologies. For instance, studies have revealed insights into the hydrogen-deuterium exchange under base catalysis conditions in fluoropyrimidinones, demonstrating the effect of structural variations on the exchange rate, which is crucial for labeling and studying biochemical processes (G. M. Kheifets, V. Gindin, A. V. Moskvin, 2004). Additionally, one-pot reactions involving unsymmetrical barbituric acid derivatives have been developed to create a new class of heterocyclic compounds, which could have implications for the synthesis of potential therapeutic agents (Mohammad Jalilzadeh, N. N. Pesyan, 2011).
Medicinal Chemistry Applications
In medicinal chemistry, the focus has been on synthesizing new analogs and derivatives with potential biological activities. For example, the synthesis of pyrimidine-2,4,6-triones analogs and their O-β-D-glucosides has been explored for their P-glycoprotein and antioxidant, antimicrobial activities, indicating potential applications in drug discovery and development (K. Hatzade, Ajay M. Ghatole, P. Gaidhane, M. Gaidhane, G. P. Gadekar, 2020).
Structural Studies
Structural characterization and crystallography of related compounds have provided insights into their molecular configurations and potential for forming specific interactions, which is valuable for the design of materials and drugs. For example, the molecular structure of a compound synthesized via multicomponent reactions was confirmed through spectroscopic methods and X-ray crystallography, offering valuable information for the development of novel materials or pharmacophores (A. Barakat, H. Ghabbour, S. Atef, A. Al-Majid, M. Islam, Murtaza Ali, 2016).
Advanced Materials and Sensing Applications
Research has also extended to the development of advanced materials and sensors, utilizing the unique properties of these compounds. Pyrrolo[3,4-c]pyridine-based fluorescent chemosensors for Fe3+/Fe2+ sensitivity demonstrate the potential of these compounds in environmental monitoring and biological research, showcasing their versatility beyond traditional medicinal applications (Pampa Maity, Barnali Naskar, Sanchita Goswami, C. Prodhan, T. Chaudhuri, K. Chaudhuri, C. Mukhopadhyay, 2018).
Eigenschaften
IUPAC Name |
1-(2-fluoro-4-iodophenyl)-3-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FIN2O3/c1-14-9(16)5-10(17)15(11(14)18)8-3-2-6(13)4-7(8)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGWAOKCXUADPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)N(C1=O)C2=C(C=C(C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FIN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

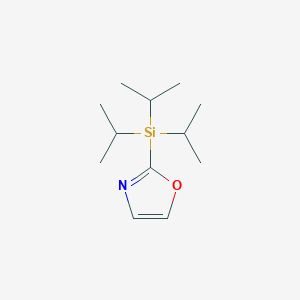
![Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B1398016.png)
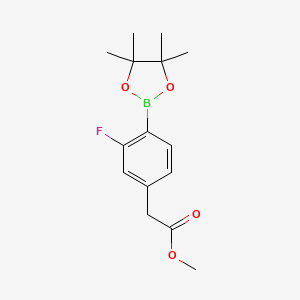

![6-Methylimidazo[1,2-a]pyrazine](/img/structure/B1398020.png)
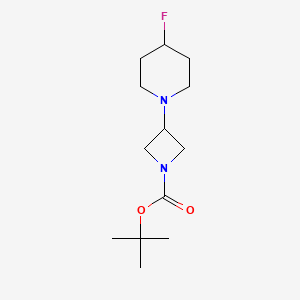
![3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid](/img/structure/B1398024.png)


![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole](/img/structure/B1398032.png)
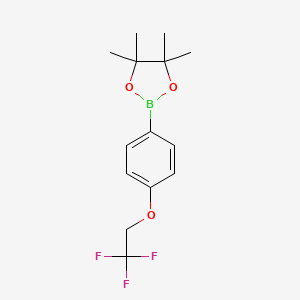
![2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one](/img/structure/B1398034.png)

